(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride
Description
(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride is a chiral pyrrolidinone derivative featuring a methylamino-substituted methyl group at the 5-position of the pyrrolidin-2-one ring. This compound is structurally characterized by its lactam ring (pyrrolidinone) and a secondary amine functional group, making it a versatile intermediate in pharmaceutical synthesis, particularly for chiral drug candidates.
Properties
IUPAC Name |
(5S)-5-(methylaminomethyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-4-5-2-3-6(9)8-5;/h5,7H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZMQSJNKYYLKK-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC(=O)N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCC(=O)N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride can be achieved through several methods. One common approach involves the cyclization of styrene, α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions. This method utilizes visible light and a microchannel reactor to facilitate the reaction under mild conditions without the need for metal catalysts .
Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrrolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride is a pyrrolidinone characterized by a pyrrolidin-2-one core structure and a methylamino substituent at the 5-position. It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Scientific Research Applications
This compound serves various purposes in scientific research:
- Chemistry It is a building block in synthesizing complex organic molecules and a reagent in chemical reactions.
- Biology The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
- Medicine Research explores its potential therapeutic applications in developing new drugs for treating various diseases.
- Industry It is used to produce pharmaceuticals, agrochemicals, and other industrial chemicals.
This compound's biological activity is attributed to its interaction with molecular targets:
- Enzyme Inhibition The compound may inhibit enzymes, modulating biochemical pathways critical for cellular processes.
- Receptor Binding It potentially acts as an agonist or antagonist at certain receptors, influencing physiological responses.
Further research is needed to elucidate the molecular mechanisms and targets involved in its action.
Anticancer Activity
Pyrrolidine derivatives have demonstrated anticancer properties. For instance, certain derivatives exhibit cytotoxicity against A549 lung adenocarcinoma cells, reducing cell viability effectively, suggesting their potential as anticancer agents.
In Vitro Anticancer Study :
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 18 | A549 | 10 | Potent anticancer activity |
Antimicrobial Activity
The antimicrobial efficacy of the compound has been explored, with some derivatives showing results against multidrug-resistant strains of Staphylococcus aureus, suggesting their potential use in treating resistant infections.
Antimicrobial Screening :
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 21 | S. aureus | 5 | Selective antimicrobial activity |
Pyrrolidine as a Scaffold
The five-membered pyrrolidine ring is a nitrogen heterocycle used to obtain compounds for treating human diseases . Interest in the scaffold is enhanced by:
- The ability to explore the pharmacophore space efficiently due to sp3-hybridization .
- The contribution to the stereochemistry of the molecule .
- The increased three-dimensional (3D) coverage due to the non-planarity of the ring, called “pseudorotation” .
Thiazole-Integrated Pyrrolidin-2-one Analogues as Anticonvulsants
Mechanism of Action
The mechanism of action of (S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pyrrolidinone derivatives with modifications at the 5-position. Below is a comparative analysis of structurally related analogs, focusing on substituents, stereochemistry, and functional properties.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₇H₁₃ClN₂O.
Key Differences and Implications
Stereochemistry :
- The (S)-enantiomer (target compound) may exhibit distinct biological activity compared to the (R)-form (CAS 1956434-90-4). For instance, stereochemistry often influences receptor binding affinity in chiral drugs .
Replacing methyl with isopropyl (CAS 1177316-08-3) increases steric hindrance, which could reduce metabolic stability but enhance selectivity for hydrophobic targets .
Salt Form: Hydrochloride salts (e.g., target compound vs. free base 145414-31-9) improve solubility in aqueous media, critical for formulation in intravenous drugs .
Research Findings
- Synthetic Utility: Compounds like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () demonstrate the role of methylamino-pyrrolidinone derivatives as intermediates in synthesizing complex molecules (e.g., spirocyclic compounds with antiviral or anticancer activity) .
- Stability: Hydrochloride salts of pyrrolidinones exhibit superior stability under acidic conditions compared to free bases, as noted in ranitidine hydrochloride formulations () .
Biological Activity
(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article provides an overview of its biological activity, mechanisms, and relevant research findings.
This compound is characterized by its pyrrolidine structure, which contributes to its unique biological properties. The compound acts as a building block in organic synthesis and has applications in pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes, modulating biochemical pathways critical for cellular processes.
- Receptor Binding : It potentially acts as an agonist or antagonist at certain receptors, influencing physiological responses.
Further studies are needed to elucidate the exact molecular mechanisms and targets involved in its action.
Biological Activity Overview
Research has highlighted several aspects of the biological activity of this compound:
Anticancer Activity
Recent studies have investigated the anticancer properties of related pyrrolidine derivatives. For instance, certain derivatives exhibit significant cytotoxicity against A549 lung adenocarcinoma cells. In vitro assays demonstrated that these compounds can reduce cell viability effectively, suggesting their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 18 | A549 | 10 | Potent anticancer activity |
| 21 | S. aureus | 5 | Selective antimicrobial activity |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Some derivatives have shown promising results against multidrug-resistant strains of Staphylococcus aureus, indicating their potential use in treating resistant infections .
Case Studies
- In Vitro Anticancer Study :
- Antimicrobial Screening :
Future Directions
The ongoing research into this compound suggests that it holds promise as a lead compound for drug development targeting cancer and resistant bacterial infections. Future studies should focus on:
- Detailed Mechanistic Studies : To clarify how the compound interacts with specific enzymes and receptors.
- In Vivo Evaluations : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced activity and reduced toxicity.
Q & A
Q. What are the best practices for handling hygroscopic or light-sensitive derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
